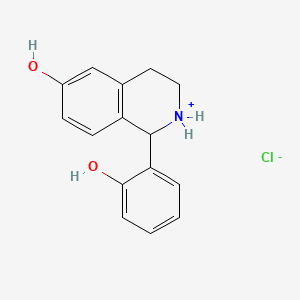
Butyl 2-(4-chloro-2-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C14H19ClO3. It is a member of the phenoxycarboxylic acid ester family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butyl ester group and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2-(4-chloro-2-methylphenoxy)propanoic acid+butanolacid catalystButyl 2-(4-chloro-2-methylphenoxy)propanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2-(4-chloro-2-methylphenoxy)acetate
- Octyl 2-(4-chloro-2-methylphenoxy)propanoate
- Ethyl 2-(4-chloro-2-methylphenoxy)propanoate
Uniqueness
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester group and the presence of a chlorinated aromatic ring. These structural features contribute to its distinct chemical properties and reactivity, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
68994-37-6 |
|---|---|
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
butyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


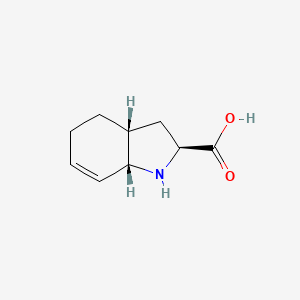
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)

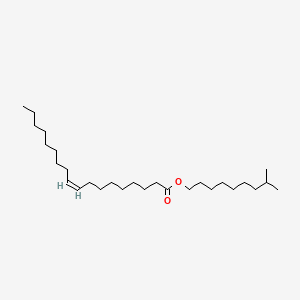

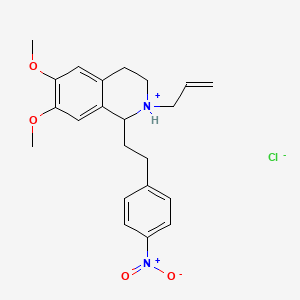
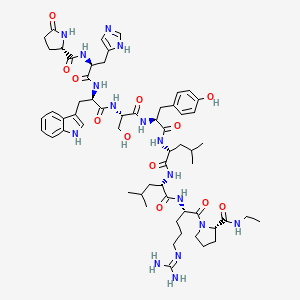
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)

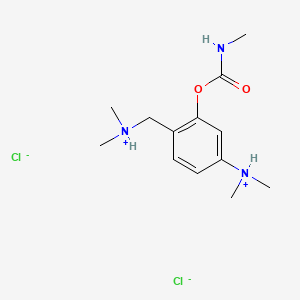
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
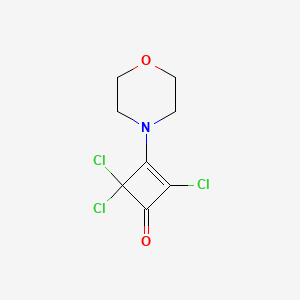
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
